molecular formula C16H16N2O5 B1464637 Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate CAS No. 234751-03-2

Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate

Cat. No.: B1464637
CAS No.: 234751-03-2
M. Wt: 316.31 g/mol
InChI Key: GRBYWWIRCKCEHG-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate (CAS 234751-03-2) is a benzoate ester derivative featuring a nitro group at position 3 and a substituted benzylamino group at position 4. Its molecular formula is C₁₆H₁₆N₂O₅, with a molecular weight of 316.31 g/mol . This compound is of interest in agrochemical and pharmaceutical research due to its structural motifs, which are common in bioactive molecules.

Properties

IUPAC Name

methyl 4-[(4-methoxyphenyl)methylamino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-13-6-3-11(4-7-13)10-17-14-8-5-12(16(19)23-2)9-15(14)18(20)21/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBYWWIRCKCEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196973
Record name Methyl 4-[[(4-methoxyphenyl)methyl]amino]-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234751-03-2
Record name Methyl 4-[[(4-methoxyphenyl)methyl]amino]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234751-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(4-methoxyphenyl)methyl]amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate, also known by its CAS number 234751-03-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O5
  • Molecular Weight : 316.31 g/mol
  • CAS Number : 234751-03-2
  • PubChem ID : 53396459

The compound features a nitro group and a methoxyphenyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with methyl 4-nitrobenzoate under controlled conditions. This reaction can be optimized to improve yield and purity, with various methods reported in the literature .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. For instance, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate .

Anticancer Activity

Recent investigations into the compound's anticancer properties have revealed promising results. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23110.0Induction of apoptosis via caspase activation
HeLa15.0Cell cycle arrest and apoptosis

Anti-inflammatory Effects

Additionally, the compound has shown anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, confirming its potential as an antimicrobial agent .
  • Anticancer Evaluation :
    In a detailed study on breast cancer cells, the compound was tested for its ability to induce apoptosis. Results showed that treatment with the compound led to morphological changes typical of apoptotic cells and increased levels of activated caspases .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate has shown potential as a pharmacological agent. Its structural components allow for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrobenzoates have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated significant anticancer activity in vitro .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups enable various chemical reactions, including:

  • Esterification: The methyl ester group can be hydrolyzed or transesterified to yield other useful derivatives.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Data Table: Reaction Pathways

Reaction TypeExample ReactionProduct Type
EsterificationMethylation of carboxylic acidsEsters
Nucleophilic SubstitutionReaction with alkyl halidesAmine derivatives
ReductionReduction of nitro to amino groupsAmino compounds

Material Science

In material science, this compound can be utilized in the development of polymers and coatings. Its ability to form stable complexes with metals opens avenues for creating materials with enhanced properties.

Case Study: Polymer Development

Recent studies have explored the incorporation of nitrobenzoate derivatives into polymer matrices to improve thermal stability and mechanical strength. For example, a research article detailed how adding such compounds to polycarbonate matrices resulted in improved impact resistance and thermal properties .

Analytical Chemistry

The compound is also valuable in analytical chemistry, particularly in chromatography and mass spectrometry applications. Its distinct molecular characteristics facilitate the development of methods for detecting and quantifying similar compounds in complex mixtures.

Comparison with Similar Compounds

Key Structural Features and Derivatives

The target compound belongs to a family of 3-nitrobenzoate esters with varying amino substituents. Below is a comparison with structurally related analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate 4-Methoxybenzyl C₁₆H₁₆N₂O₅ 316.31
Methyl 4-(benzylamino)-3-nitrobenzoate Benzyl C₁₅H₁₄N₂O₄ 294.28
Methyl 4-(cyclohexylamino)-3-nitrobenzoate Cyclohexyl C₁₄H₁₇N₂O₄ 277.29
Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)-3-nitrobenzoate 4-Isobutoxy-3-isopropylphenyl C₂₂H₂₇N₂O₅ 399.47

Key Observations :

  • Polarity: The 4-methoxybenzyl group in the target compound introduces moderate polarity compared to the nonpolar benzyl or cyclohexyl groups. This may enhance solubility in semi-polar solvents.
  • Hydrogen Bonding : The methoxy group can act as a hydrogen-bond acceptor, influencing crystal packing and intermolecular interactions .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl or isopropyl) reduce reactivity in nucleophilic substitution reactions but may improve target selectivity in biological systems .

Yield Trends :

  • Bulky substituents (e.g., isopropyl) require optimized conditions but still achieve high yields (>80%) .

Physical and Chemical Properties

Stability and Reactivity

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under acidic/basic conditions, forming 4-(methylamino)-3-nitrobenzoic acid .
  • Nitro Group Reactivity : The nitro group at position 3 may undergo reduction to an amine, a common pathway in prodrug activation .

Solubility and Melting Points

  • The 4-methoxybenzyl group likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to benzyl or cyclohexyl analogs.

Herbicidal Activity

The nitro group may enhance oxidative stress in target plants.

Pharmaceutical Potential

  • The methyl ester group improves membrane permeability, making it a candidate for prodrug development .
  • Structural analogs with cyclohexyl or isopropyl groups show promise in kinase inhibition, though specific data for the target compound is unavailable .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate typically involves:

  • Construction of the nitrobenzoate core
  • Introduction of the amino substituent via nucleophilic aromatic substitution or reductive amination
  • Methylation and esterification steps as needed
  • Attachment of the 4-methoxybenzyl group to the amino functionality

The following table summarizes the main synthetic routes and their critical parameters.

Data Table: Key Synthetic Routes

Step Starting Material(s) Reagent(s)/Conditions Intermediate/Product Yield (%) Notes
1 4-chloro-3-nitrobenzoic acid 4-methoxybenzylamine, base, solvent 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoic acid 80–95 Nucleophilic aromatic substitution
2 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoic acid Methanol, acid catalyst This compound 90–98 Fischer esterification
3 4-chloro-3-nitrobenzoic acid Methylamine, base, solvent 4-methylamino-3-nitrobenzoic acid 99.4 Related method for similar amides
4 4-methylamino-3-nitrobenzoic acid 4-methoxybenzyl chloride, base 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoic acid 70–85 Alkylation of secondary amine
5 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoic acid SOCl₂, MeOH, base Methyl ester formation 90–95 Acid chloride intermediate possible

Detailed Stepwise Procedure

Step 1: Nucleophilic Aromatic Substitution

  • 4-chloro-3-nitrobenzoic acid is reacted with 4-methoxybenzylamine in a polar aprotic solvent (e.g., DMF) and in the presence of a base (e.g., potassium carbonate).
  • The reaction mixture is heated (80–120°C) for several hours.
  • The product, 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoic acid, is isolated by acidification and filtration.

Step 2: Esterification

  • The carboxylic acid intermediate is dissolved in methanol.
  • A catalytic amount of sulfuric acid or hydrochloric acid is added.
  • The mixture is refluxed for 2–6 hours.
  • After cooling, the product is precipitated or extracted and purified, typically yielding the methyl ester in high purity.

Alternative Step: Reductive Amination Approach

  • 4-nitro-3-carboxymethylbenzoate can be condensed with 4-methoxybenzaldehyde and ammonium acetate, followed by reduction (e.g., with sodium cyanoborohydride) to introduce the secondary amine.
  • This approach is less common due to selectivity and yield considerations.

Step 3: Purification and Characterization

  • The crude product is purified by recrystallization (e.g., from ethanol or ethyl acetate).
  • Characterization is performed using NMR, IR, MS, and melting point analysis to confirm structure and purity.

Research Findings and Analysis

Yield and Process Efficiency

  • The nucleophilic aromatic substitution route provides high yields (80–95%) and is favored for its simplicity and scalability.
  • The Fischer esterification step is robust, with yields often exceeding 90% under optimized conditions.
  • Related patents for similar nitrobenzoate derivatives (e.g., N-methyl-4-(methylamino)-3-nitrobenzamide) report total yields up to 99.5%, highlighting the efficiency of these methodologies for nitroaromatic compounds.

Industrial and Laboratory Considerations

  • The starting materials (4-chloro-3-nitrobenzoic acid, 4-methoxybenzylamine) are commercially available and affordable, supporting both laboratory and industrial synthesis.
  • Reaction conditions are mild, and the process is amenable to scale-up.
  • The process avoids hazardous reagents and harsh conditions, making it suitable for routine synthesis.

Summary Table: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₁₆H₁₆N₂O₅
Molecular Weight 316.31 g/mol
Melting Point Not widely reported
Solubility Organic solvents
Yield (overall, typical) 80–98%

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the methyl benzoate scaffold with nitro and substituted amino groups?

  • Methodological Answer : A common approach involves sequential functionalization of the benzoate core. First, introduce the nitro group via nitration using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration . Subsequent introduction of the [(4-methoxyphenyl)methyl]amino group can be achieved through reductive alkylation. For example, react 4-methoxybenzylamine with a pre-nitrated methyl benzoate intermediate in the presence of NaBH₄ in an acetic acid/ethanol solvent system to stabilize the imine intermediate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substitution patterns. The nitro group deshields adjacent protons (e.g., H-2 and H-5 in the benzoate ring), while the methoxy group (~δ 3.8 ppm) and aromatic protons of the 4-methoxyphenyl moiety (~δ 6.9–7.3 ppm) provide distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways, particularly cleavage of the ester group .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if nitro and amino groups exhibit steric or electronic clashes in the solid state .

Q. How are reaction conditions optimized to minimize side products during nitro-group introduction?

  • Methodological Answer : Use a stepwise nitration protocol:

Pre-cool concentrated sulfuric acid to 0°C to slow reaction kinetics.

Add nitric acid dropwise while maintaining strict temperature control (≤5°C) to prevent di-nitration or oxidation side reactions.

Quench with ice-water immediately after completion to stabilize the mono-nitro product .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence reactivity in cross-coupling or reduction reactions?

  • Methodological Answer :

  • Nitro Group : Strong electron-withdrawing effects activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic reactions. For example, catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine while preserving the ester and methoxy groups .
  • Methoxy Group : Electron-donating properties enhance para/ortho-directing effects. In triazine-mediated coupling reactions (e.g., using 2,4,6-trichlorotriazine), the methoxyphenyl moiety can act as a nucleophile, targeting the triazine’s electrophilic positions .

Q. How can conflicting NMR signals arising from aromatic proton overlap be resolved?

  • Methodological Answer :

  • Solvent Selection : Use DMSO-d₆ to enhance signal separation via hydrogen bonding with polar functional groups (e.g., NH or ester carbonyls) .
  • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping resonances. For example, HSQC correlates methine (CH) carbons with their protons, resolving ambiguities in the crowded δ 7.0–7.5 ppm region .
  • Variable Temperature NMR : Lower temperatures (e.g., 223 K) slow molecular motion, sharpening split signals from hindered rotations (e.g., around the benzylamino group) .

Q. What strategies mitigate competing side reactions during reductive amination steps?

  • Methodological Answer :

  • pH Control : Maintain acidic conditions (e.g., acetic acid) to protonate the amine, preventing unwanted Schiff base polymerization .
  • Stoichiometric Optimization : Use a slight excess of NaBH₄ (2–3 equiv.) to ensure complete reduction of the imine intermediate without over-reducing the nitro group .
  • In Situ Monitoring (TLC/LCMS) : Track reaction progress to halt at the amine stage, avoiding over-reduction to hydroxylamine derivatives .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electron-rich positions on the aromatic ring. For example, the nitro group’s meta-directing effect can be validated by comparing activation energies for substitution at C-3 vs. C-5 positions .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic attack (e.g., triazine coupling at electron-deficient carbons) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate

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